Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Overview of Key Real-World Evidence for
Trilaciclib

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Trilaciclib

CAS No.: 1374743-00-6

Cat. No.: S545864

The table below summarizes the design and key findings from recent real-world studies on Trilaciclib.

Study Focus & Patient Population & Key Efficacy Findings Key Methodological
Design Groups (Trilaciclib vs. Control) Details

| Systematic Literature Review [1] [2] | Adults with ES-SCLC from 5 unique real-world studies. Groups:
Trilaciclib-treated vs. historical non-trilaciclib cohorts. | Grade >3 HAE:s in >1 lineage: 40.5% vs. 58.8%
Grade >3 HAESs in >2 lineages: 14.5% vs. 28.0% Lower cytopenia-related healthcare utilization. |
Design: Literature review synthesizing multiple real-world studies. Analysis: Qualitative comparison and
weighted averages for outcomes. | | First-line ES-SCLC in China [3] | 180 newly diagnosed ES-SCLC
patients in a single center. Groups: Trilaciclib (n=90) vs. control (n=90), baseline-matched. | Grade 3-4
Neutropenia: 17.7% vs. 65.6% (P<0.001) Median PFS: 6.7 vs. 5.3 months (HR=0.677; P=0.0075)
Chemotherapy delay/dose adjustment: Significantly lower. | Design: Single-center, retrospective, matched
cohort study. Analysis: Multivariate analysis identified treatment group as an independent predictor for PFS.
| | Esophageal Cancer [4] | 203 patients with esophageal cancer receiving chemoradiotherapy. Groups:
Trilaciclib (n=34) vs. control (n=169). | Incidence of Grade III-IV neutropenia/leukopenia: Lower in
Trilaciclib group. Febrile neutropenia: 0% in Trilaciclib group. 1-yr OS/PFS: Comparable between
groups (no significant difference). | Design: Single-center, retrospective cohort study. Analysis: Used

Propensity Score Matching (PSM) to balance baseline characteristics (1:1). |
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Detailed Experimental Protocols from RWE Studies

The methodologies from these studies provide a practical blueprint for designing RWE studies for

myeloprotective agents.

e Common Study Design: The core design is a retrospective observational cohort study where
outcomes for a group of patients who received Trilaciclib are compared to a group that did not [3] [4].
This design leverages existing clinical data to assess effectiveness in a broader, more heterogeneous

patient population than typical clinical trials.

o Key Methodological Components:

o Patient Matching: To minimize bias, studies use techniques like Propensity Score Matching
(PSM). This statistical method creates a control group that is highly comparable to the
Trilaciclib group on key baseline characteristics such as age, performance status, and cancer
stage [4].

o Primary & Secondary Endpoints:

= Primary Endpoints focus on myelosuppression: incidence of Grade 3/4 neutropenia,
anemia, and thrombocytopenia according to standardized criteria like CTCAE [3] [4].

= Key Secondary Endpoints include rates of febrile neutropenia, chemotherapy dose
reductions/delays, use of supportive care (G-CSFs, transfusions), hospitalizations,
and survival outcomes like Progression-Free Survival (PFS) and Overall Survival (OS)
[3] [4].

o Data Collection & Analysis: Data is extracted from electronic health records (EHRS). Survival
outcomes are typically analyzed using the Kaplan-Meier method and compared with the log-
rank test. Multivariate Cox proportional hazards models are used to identify independent
prognostic factors [3].

Visualizing Study Designs and Data Flow

The following diagrams, created with DOT language, illustrate the structure of a typical retrospective cohort

study and a patient's treatment journey in RWE studies.
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Retrospective cohort study design for Trilaciclib RWE.
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Patient treatment workflow and data collection in RWE studies.

A Framework for Desighing Your RWE Study

When planning a new RWE study for Trilaciclib, consider these core components informed by current

research and regulatory science:

¢ Define Data Observability: A critical first step is defining periods when patient data are fully
observable in your chosen data source (e.g., EHR, claims data). This ensures accurate measurement
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of baseline covariates and outcomes. Visualize this by distinguishing between fully observable,
partially observable, and unobservable time periods in your study timeline [5].

e Ensure Fit-for-Purpose Data: The data source must be able to capture key study parameters
reliably. For Trilaciclib studies, this includes the exact timing of Trilaciclib infusion relative to
chemotherapy, detailed laboratory values for hematologic adverse events, and information on
chemotherapy dosing and delays [6].

¢ Align with Regulatory Standards: The FDA's framework for RWE emphasizes that study validity
rests on the triad of study question, design, and data quality together. Any application using RWE
to support a regulatory decision must demonstrate that the data are fit-for-use, the study design
provides adequate scientific evidence, and the study conduct meets regulatory requirements [6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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